Ethyl 2-isothiocyanato-3-methylbutanoate
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Overview
Description
Ethyl 2-isothiocyanato-3-methylbutanoate is an organic compound with the molecular formula C8H13NO2S. It is a derivative of butanoic acid and contains an isothiocyanate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-isothiocyanato-3-methylbutanoate can be synthesized through the reaction of ethyl 3-methylbutanoate with thiophosgene in the presence of a base. The reaction typically involves the following steps:
Preparation of Ethyl 3-methylbutanoate: This ester can be synthesized by esterification of 3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Reaction with Thiophosgene: Ethyl 3-methylbutanoate is then reacted with thiophosgene (CSCl2) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control of temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isothiocyanato-3-methylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with amines to form thiourea derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: Oxidation of the isothiocyanate group can lead to the formation of sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Amines (e.g., primary or secondary amines) in the presence of a solvent such as dichloromethane.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Nucleophilic Substitution: Thiourea derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Oxidation: Sulfonyl derivatives.
Scientific Research Applications
Ethyl 2-isothiocyanato-3-methylbutanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of thiourea derivatives and other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological molecules and pathways.
Mechanism of Action
The mechanism of action of ethyl 2-isothiocyanato-3-methylbutanoate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can react with amino groups in proteins and enzymes, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to induce oxidative stress and modulate signaling pathways also contributes to its biological effects .
Comparison with Similar Compounds
Ethyl 2-isothiocyanato-3-methylbutanoate can be compared with other similar compounds, such as:
Phenyl isothiocyanate: Known for its strong electrophilic properties and use in protein labeling.
Allyl isothiocyanate: Found in mustard oil and known for its pungent odor and antimicrobial properties.
Sulforaphane: A naturally occurring isothiocyanate with potent anticancer and antioxidant activities
Uniqueness
This compound is unique due to its specific structure, which combines the properties of an ester and an isothiocyanate. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
26349-76-8 |
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Molecular Formula |
C8H13NO2S |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
ethyl (2S)-2-isothiocyanato-3-methylbutanoate |
InChI |
InChI=1S/C8H13NO2S/c1-4-11-8(10)7(6(2)3)9-5-12/h6-7H,4H2,1-3H3/t7-/m0/s1 |
InChI Key |
MWCPMVGNNCNZPM-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)N=C=S |
SMILES |
CCOC(=O)C(C(C)C)N=C=S |
Canonical SMILES |
CCOC(=O)C(C(C)C)N=C=S |
26349-76-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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